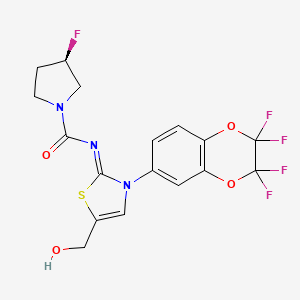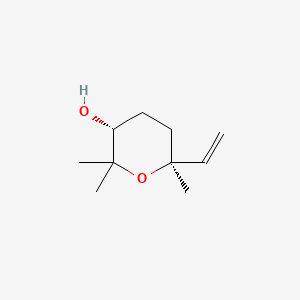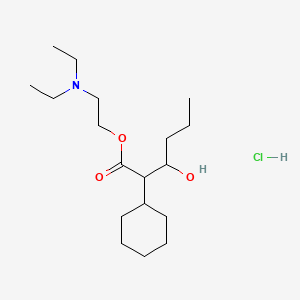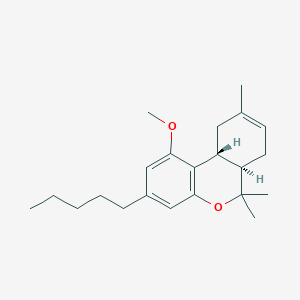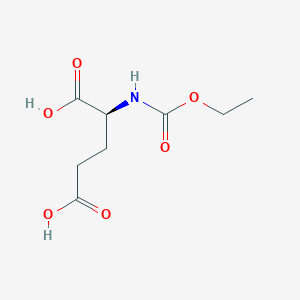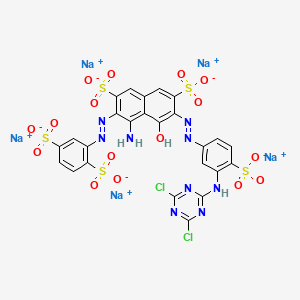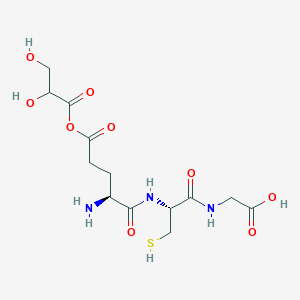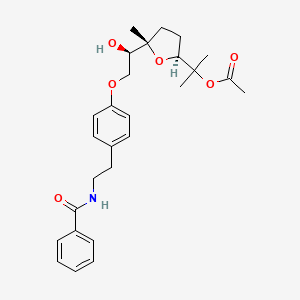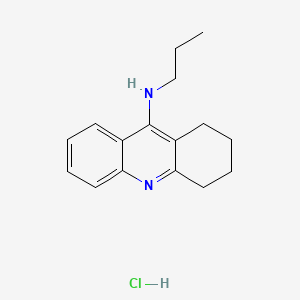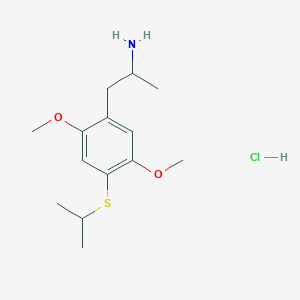
Aleph-4 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Aleph-4 hydrochloride involves several steps, starting with the preparation of the base compound, 2,5-dimethoxy-4-isopropylthiophenethylamine. The synthetic route typically includes the following steps:
Formation of the base compound: The base compound is synthesized by reacting 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with isopropylthiol in the presence of a suitable catalyst to form 2,5-dimethoxy-4-isopropylthiophenethylamine.
Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Analyse Chemischer Reaktionen
Aleph-4 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Aleph-4 hydrochloride is used in various scientific research applications, including:
Wirkmechanismus
Aleph-4 hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is responsible for the compound’s psychoactive effects and its potential use in studying the pharmacology of serotonin receptor agonists .
Vergleich Mit ähnlichen Verbindungen
Aleph-4 hydrochloride is similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-methylthioamphetamine (DOT): Aleph-4 is a homolog of DOT, with an isopropyl group replacing the methyl group on the thiol.
2,5-Dimethoxy-4-ethylthioamphetamine (Aleph-2): Another homolog with an ethyl group instead of an isopropyl group.
2,5-Dimethoxy-4-propylthioamphetamine (Aleph-3): Similar to Aleph-4 but with a propyl group on the thiol.
This compound is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor interactions .
Eigenschaften
CAS-Nummer |
849919-77-3 |
|---|---|
Molekularformel |
C14H24ClNO2S |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5;/h7-10H,6,15H2,1-5H3;1H |
InChI-Schlüssel |
RHJMCFWAEVZFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



